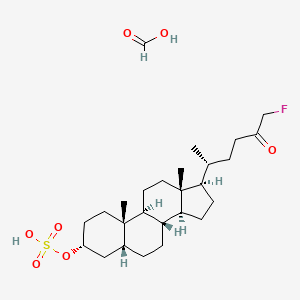
AAA-10 (formic)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AAA-10 (formic) is an orally active inhibitor of intestinal bacterial bile salt hydrolase (BSH). It has shown significant inhibitory activity against B. thetarBSH and B. longumrBSH with IC50 values of 10 nM and 80 nM, respectively . This compound is primarily used for research purposes and is not intended for human consumption.
Preparation Methods
The preparation of AAA-10 (formic) involves several synthetic routes and reaction conditions. One common method includes dissolving the compound in dimethyl sulfoxide (DMSO) and then mixing it with polyethylene glycol (PEG300), Tween 80, and distilled water (ddH2O) to achieve the desired concentration . The preparation method for in vivo formula involves dissolving the drug in DMSO, followed by mixing with PEG300, Tween 80, and ddH2O .
Chemical Reactions Analysis
AAA-10 (formic) undergoes various chemical reactions, including inhibition of bile salt hydrolase activity in bacterial cultures. It significantly inhibits the deconjugation of glycochenodeoxycholic acid-d4 or taurocholic acid-d4 substrates of human feces . The major products formed from these reactions include decreased abundances of deoxycholic acid (DCA) and lithocholic acid (LCA) in mice feces .
Scientific Research Applications
AAA-10 (formic) has a wide range of scientific research applications. It is used in chemistry, biology, medicine, and industry for its inhibitory effects on intestinal bacterial bile salt hydrolase . In biological research, it is used to study the effects of bile salt hydrolase inhibition on gut microbiota and its potential therapeutic applications . In medical research, it is explored for its potential to modulate bile acid metabolism and its implications in diseases related to bile acid dysregulation .
Mechanism of Action
The mechanism of action of AAA-10 (formic) involves the inhibition of intestinal bacterial bile salt hydrolase (BSH). By inhibiting BSH, AAA-10 (formic) reduces the deconjugation of bile acids, leading to decreased levels of deoxycholic acid (DCA) and lithocholic acid (LCA) in the gut . This inhibition results in high colonic exposure and low gut permeability .
Comparison with Similar Compounds
AAA-10 (formic) is unique in its potent inhibitory activity against B. thetarBSH and B. longumrBSH. Similar compounds include other BSH inhibitors, but AAA-10 (formic) stands out due to its high specificity and potency . Other similar compounds may include different BSH inhibitors with varying degrees of efficacy and specificity .
Properties
Molecular Formula |
C26H43FO7S |
|---|---|
Molecular Weight |
518.7 g/mol |
IUPAC Name |
[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-fluoro-5-oxohexan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate;formic acid |
InChI |
InChI=1S/C25H41FO5S.CH2O2/c1-16(4-6-18(27)15-26)21-8-9-22-20-7-5-17-14-19(31-32(28,29)30)10-12-24(17,2)23(20)11-13-25(21,22)3;2-1-3/h16-17,19-23H,4-15H2,1-3H3,(H,28,29,30);1H,(H,2,3)/t16-,17-,19-,20+,21-,22+,23+,24+,25-;/m1./s1 |
InChI Key |
OOBRPALODBKZDR-UTTLLEKRSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)CF)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)C.C(=O)O |
Canonical SMILES |
CC(CCC(=O)CF)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)C.C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















